3-Phenylpropane-1-thiol physical and chemical properties
3-Phenylpropane-1-thiol physical and chemical properties
An In-Depth Technical Guide to 3-Phenylpropane-1-thiol: Properties, Reactivity, and Applications
Introduction
3-Phenylpropane-1-thiol, also known by synonyms such as Benzenepropanethiol and 3-Phenylpropyl mercaptan, is an organosulfur compound featuring a propyl chain linking a phenyl group and a terminal thiol (sulfhydryl, -SH) group.[1][2] This structure imparts a unique combination of properties, blending the aromatic character of the benzene ring with the distinct reactivity of the thiol functional group. While not as ubiquitous as simpler thiols like thiophenol, 3-phenylpropane-1-thiol serves as a valuable building block in organic synthesis and a model compound for studying the behavior of aliphatic thiols with aromatic substituents. Its applications range from fundamental reaction analysis to its use as a reference standard in analytical methodologies.[1][3] This guide provides a detailed examination of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and relevance to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Profile
The physical characteristics of 3-phenylpropane-1-thiol are dictated by its molecular weight and the interplay between the nonpolar phenylpropyl backbone and the weakly polar thiol group. Unlike alcohols, thiols are incapable of strong hydrogen bonding, which results in lower boiling points and reduced water solubility compared to their alcohol analogs.[4]
Summary of Physical Properties
A compilation of the key physicochemical properties of 3-phenylpropane-1-thiol is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 24734-68-7 | [1][2][5] |
| Molecular Formula | C₉H₁₂S | [1][2][5][6] |
| Molecular Weight | 152.26 g/mol | [1][2][5] |
| IUPAC Name | 3-phenylpropane-1-thiol | [2] |
| Boiling Point | 234.76 °C (estimated) | [6] |
| Density | 1.010 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.5494 | [6] |
| LogP | 3.20 | [1] |
| SMILES | C1=CC=C(C=C1)CCCS | [2] |
| InChIKey | IUSDGVJFDZRIBR-UHFFFAOYSA-N | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of 3-phenylpropane-1-thiol. The expected spectral features are derived from its constituent functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A weak but sharp absorption band is expected near 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration.[7] Other significant peaks include C-H stretching vibrations for the sp²-hybridized carbons of the aromatic ring (typically >3000 cm⁻¹) and the sp³-hybridized carbons of the propyl chain (typically <3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is highly informative. The five protons of the phenyl group will appear as a complex multiplet in the aromatic region (~7.1-7.3 ppm). The three methylene (-CH₂-) groups of the propyl chain will present as distinct signals: a triplet for the benzylic protons (~2.7 ppm), a triplet for the protons adjacent to the sulfur atom (~2.5 ppm), and a multiplet for the central methylene group (~1.9 ppm). The thiol proton (-SH) typically appears as a triplet (due to coupling with the adjacent CH₂) between 1.3-1.6 ppm, though its chemical shift can be variable and the signal may broaden or disappear upon exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the three aliphatic carbons of the propyl chain, confirming the overall carbon skeleton.[2]
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (152). Common fragmentation patterns include the loss of the thiol group (-SH) and cleavage of the propyl chain, often yielding a prominent peak for the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl moiety.[2]
Synthesis and Chemical Reactivity
Synthetic Approach
3-Phenylpropane-1-thiol can be reliably synthesized via nucleophilic substitution. A common and effective method involves the reaction of a 3-phenylpropyl halide (e.g., 3-phenyl-1-propyl bromide) with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by alkaline hydrolysis. The reaction with NaSH is a direct Sₙ2 displacement of the bromide by the hydrosulfide anion.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenyl-1-propyl bromide in a suitable polar aprotic solvent such as ethanol or DMF.
-
Reagent Addition: Add a slight molar excess of sodium hydrosulfide (NaSH) to the solution. The reaction is typically performed at room temperature or with gentle heating to facilitate completion.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 3-phenylpropane-1-thiol.
Caption: Synthetic workflow for 3-phenylpropane-1-thiol.
Core Reactivity
The chemistry of 3-phenylpropane-1-thiol is dominated by the thiol group, which is a versatile functional handle for a variety of transformations.
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Oxidation to Disulfides: Thiols are readily oxidized to form disulfides. This reaction can be initiated by mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen, particularly in the presence of a base. This reversible conversion is a cornerstone of thiol chemistry and is critical in biological systems involving cysteine residues.[4]
-
Nucleophilicity and Alkylation: The thiol proton is weakly acidic. Deprotonation with a base yields a thiolate anion (RS⁻), which is an excellent soft nucleophile. This thiolate can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).
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Thiol-Ene Reaction: 3-Phenylpropane-1-thiol can participate in the thiol-ene reaction, a powerful and efficient "click" chemistry transformation. In the presence of a radical initiator (photo or thermal), the thiol adds across a double bond (alkene) to form a thioether, proceeding with high atom economy and orthogonality to many other functional groups.
Caption: Key chemical reactions of 3-phenylpropane-1-thiol.
Applications in Research and Drug Development
The thiol functional group is a crucial pharmacophore and a versatile tool in medicinal chemistry and drug development.[8] Thiol-containing drugs can act as antioxidants, radical scavengers, and metal chelators to treat conditions ranging from heavy metal poisoning to oxidative stress.[8]
While 3-phenylpropane-1-thiol itself is not a therapeutic agent, it serves as an important structural motif and building block. Its derivatives are explored for various biological activities.[9] The principles governing its reactivity are directly applicable to the design of more complex drug candidates.
Key application areas include:
-
Synthetic Building Block: It can be used to introduce the 3-phenylpropylthio moiety into larger molecules, which can be useful for modulating properties like lipophilicity (LogP = 3.20) and metabolic stability.[1]
-
Analytical Standards: Due to its well-defined structure and properties, it is used as a standard compound in the development and validation of analytical methods, such as reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
-
Surface Modification and Nanotechnology: The thiol group has a strong affinity for the surfaces of noble metals like gold. This allows 3-phenylpropane-1-thiol and similar molecules to be used in the formation of self-assembled monolayers (SAMs) on gold surfaces, which is a foundational technique in nanotechnology and biosensor development.[10][11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-phenylpropane-1-thiol is associated with several hazards.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing vapor or mist. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and stored in a dry environment at room temperature.[5]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-Phenylpropane-1-thiol is a compound of significant interest due to the versatile reactivity of its thiol group, modulated by the presence of a phenyl ring. Its well-defined physical, chemical, and spectroscopic properties make it a useful tool in synthetic organic chemistry and a reliable standard in analytical sciences. The fundamental principles of its synthesis and reactivity—from oxidation and nucleophilic substitution to modern click chemistry—are emblematic of thiol chemistry at large, providing valuable insights for researchers and professionals in the fields of chemistry and drug discovery.
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